REACTION_CXSMILES
|
C[O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][C:8]2[C:9](=[O:15])[NH:10][C:11](=[S:14])[NH:12][CH:13]=2)=[CH:5][CH:4]=1.Br.[CH3:19]I>C(O)(=O)C>[OH:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][C:8]2[C:9](=[O:15])[NH:10][C:11]([S:14][CH3:19])=[N:12][CH:13]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC=2C(NC(NC2)=S)=O)C=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness in vacuo and water (500 ml)
|
Type
|
ADDITION
|
Details
|
added to the residue
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide was added
|
Type
|
TEMPERATURE
|
Details
|
to raise the pH to ca. 5
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CC=2C(NC(=NC2)SC)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |